N-ethyl-4-hydroxybenzenesulfonamide
Description
N-ethyl-4-hydroxybenzenesulfonamide is a sulfonamide derivative characterized by an ethyl group attached to the sulfonamide nitrogen and a hydroxyl group at the para position of the benzene ring. Sulfonamides are renowned for their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydroxyl group likely enhances hydrogen-bonding capacity and solubility compared to non-polar substituents, while the ethyl group may influence steric effects and metabolic stability .
Properties
IUPAC Name |
N-ethyl-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-9-13(11,12)8-5-3-7(10)4-6-8/h3-6,9-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXFAHQCSOYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxybenzene-1-sulfonamide typically involves the sulfonation of N-ethyl-4-hydroxybenzene. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures to ensure the selective formation of the sulfonamide group .
Industrial Production Methods
In industrial settings, the production of N-Ethyl-4-hydroxybenzene-1-sulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-4-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of N-ethyl-4-hydroxybenzenesulfonamide with structurally related compounds:
Table 1: Substituent Effects on Key Properties
Biological Activity
N-ethyl-4-hydroxybenzenesulfonamide (also known as sulfanilamide) is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.
This compound primarily functions as an enzyme inhibitor , particularly targeting carbonic anhydrase IX (CA IX). The sulfonamide group within the compound mimics natural substrates, allowing it to bind to the active site of the enzyme. This interaction disrupts various biochemical pathways, particularly those involved in tumor cell proliferation and pH regulation within the tumor microenvironment.
Key Features:
- Sulfonamide Group : Facilitates binding to enzymes.
- Target Enzyme : Carbonic Anhydrase IX (CA IX).
- Biochemical Pathways Affected : pH regulation, tumor cell proliferation.
Biological Activity
The biological activity of this compound has been investigated through various studies, revealing its potential as an anticancer agent. Below are some notable findings:
Inhibition of Tumor Growth
A study involving 4T1 murine breast tumor cells demonstrated that treatment with this compound resulted in significant inhibition of tumor growth. Mice treated with varying doses showed a dose-dependent response, with maximum efficacy observed at 100 mg/kg .
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines, including HT-29 colon cancer cells. The inhibition of CA IX by this compound leads to reduced cell proliferation rates, highlighting its potential therapeutic applications in oncology .
Case Studies
-
Tumor Growth Inhibition in Mice :
Treatment Group Dose (mg/kg) Tumor Volume Reduction (%) Control 0 0 Treatment 50 45 Treatment 100 75 - Antiproliferative Activity Against Cancer Cell Lines :
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other sulfonamides but exhibits unique properties due to its ethyl and hydroxyl substituents. This section compares it with related compounds:
| Compound Name | Target Enzyme | Biological Activity |
|---|---|---|
| This compound | CA IX | Anticancer |
| Sulfanilamide | Various | Antimicrobial |
| N-Ethyl-4-hydroxy-3-nitrobenzenesulfonamide | CA IX | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
